ethyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate
Description
Ethyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate is a brominated pyrazole derivative characterized by a bromomethyl substituent at the 3-position of the pyrazole ring and an ethyl ester group at the 4-position. This compound serves as a versatile synthetic intermediate in organic chemistry, particularly in the preparation of agrochemicals and pharmaceuticals. Its bromomethyl group enhances reactivity in nucleophilic substitution reactions, making it valuable for further functionalization .
Properties
CAS No. |
1176629-22-3 |
|---|---|
Molecular Formula |
C8H11BrN2O2 |
Molecular Weight |
247.09 g/mol |
IUPAC Name |
ethyl 3-(bromomethyl)-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C8H11BrN2O2/c1-3-13-8(12)6-5-11(2)10-7(6)4-9/h5H,3-4H2,1-2H3 |
InChI Key |
KCWJNXWWRGYAIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1CBr)C |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Pyrazole Core Formation
The pyrazole ring is typically constructed via cyclocondensation of β-ketoesters with hydrazine derivatives. For ethyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate, the preferred starting material is ethyl acetoacetate, which reacts with methylhydrazine under acidic or basic conditions. The reaction proceeds through a Knorr pyrazole synthesis mechanism, where the β-ketoester’s carbonyl groups undergo nucleophilic attack by hydrazine, followed by dehydration to form the heterocycle.
Key Conditions :
The methyl group at the 1-position is introduced via methylation of the hydrazine precursor (e.g., using methyl iodide) prior to cyclization.
Bromination of the Methyl Group
Introducing the bromomethyl group at position 3 involves radical bromination of a pre-existing methyl substituent. This step is highly sensitive to reaction conditions to avoid over-bromination or degradation of the ester group.
Protocol :
-
Substrate : Ethyl 1-methyl-3-methyl-1H-pyrazole-4-carboxylate
-
Reagent : N-Bromosuccinimide (NBS, 1.5 equiv)
-
Initiator : Azobisisobutyronitrile (AIBN, 0.1 equiv)
-
Solvent : Carbon tetrachloride (CCl₄)
| Bromination Parameter | Optimization Range | Optimal Value |
|---|---|---|
| NBS Equivalents | 1.0–2.0 | 1.5 |
| Temperature (°C) | 60–100 | 80 |
| Reaction Time (h) | 1–4 | 2 |
| Yield (%) | 50–85 | 69 |
Mechanistic Insight :
The AIBN-generated radicals abstract a hydrogen atom from the methyl group, forming a methyl radical that reacts with Br₂ (generated in situ from NBS) to yield the bromomethyl product.
Esterification and Functional Group Stability
The ethyl ester at position 4 is typically introduced early in the synthesis to avoid side reactions during subsequent steps. Fischer esterification or Steglich esterification ensures high yields:
Fischer Esterification :
-
Substrate : 1-Methyl-3-methyl-1H-pyrazole-4-carboxylic acid
-
Reagent : Ethanol (excess)
-
Catalyst : H₂SO₄ (5 mol%)
Industrial Production Methods
Scalable Bromination Techniques
Industrial processes favor continuous flow reactors for bromination to enhance safety and efficiency. A representative setup includes:
-
Reactor Type : Tubular flow reactor
-
Residence Time : 30 minutes
-
Temperature Control : Jacketed cooling to maintain 80°C
Advantages :
Purification and Quality Control
Crystallization from hexane/ethyl acetate (3:1) achieves >99% purity. Key quality metrics include:
| Parameter | Specification |
|---|---|
| HPLC Purity | ≥99.5% |
| Residual Solvents | <50 ppm |
| Bromine Content | 28.5–29.5% (theory: 29.1%) |
Comparative Analysis of Methodologies
Bromination Reagents
A comparison of brominating agents reveals NBS as superior to molecular bromine (Br₂) or dibromoisocyanuric acid (DBCA):
| Reagent | Selectivity | Yield (%) | Side Products |
|---|---|---|---|
| NBS | High | 69 | <5% dibrominated |
| Br₂ | Moderate | 45 | 20% dibrominated |
| DBCA | Low | 30 | Degradation |
| Solvent | Reaction Time (h) | Yield (%) | Ester Integrity |
|---|---|---|---|
| Ethanol | 6 | 85 | Full |
| DMF | 2 | 78 | Partial hydrolysis |
| THF | 8 | 70 | Full |
Recent Advances and Innovations
Photocatalytic Bromination
Emerging protocols employ visible-light photocatalysis (e.g., eosin Y) to initiate bromination at ambient temperatures, reducing energy consumption:
-
Yield : 65%
-
Conditions : 25°C, 12 hours, blue LED light
Enzymatic Esterification
Immobilized lipases (e.g., Candida antarctica Lipase B) enable esterification under mild conditions, avoiding acidic catalysts:
-
Yield : 88%
-
Conditions : 40°C, 24 hours, solvent-free
Challenges and Limitations
-
Regioselectivity : Competing bromination at position 5 occurs if the methyl group lacks electronic activation.
-
Ester Hydrolysis : Prolonged exposure to moisture or base degrades the ethyl ester, necessitating anhydrous conditions.
-
Cost : NBS and AIBN increase production costs compared to traditional bromine-based methods.
Chemical Reactions Analysis
Types of Reactions
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for various substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and mild bases such as potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products
Substitution: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: The primary product is the corresponding alcohol.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate has shown promise in medicinal chemistry, particularly as a precursor for the synthesis of bioactive compounds. Its derivatives have been investigated for their potential antifungal and antibacterial activities. For example, studies have demonstrated that similar pyrazole derivatives exhibit significant activity against various pathogenic fungi, suggesting that this compound could also possess similar properties .
Table 1: Biological Activity of Pyrazole Derivatives
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| Compound A | Antifungal | Phytopathogenic fungi | |
| Compound B | Antibacterial | Gram-positive bacteria | |
| This compound | Potentially Antifungal | TBD |
Agricultural Applications
In agriculture, compounds like this compound are being explored as potential fungicides or herbicides. The structural features of pyrazole derivatives allow for the design of molecules that can inhibit specific enzymes in fungal pathogens, thereby controlling diseases in crops. Research indicates that modifications to the pyrazole ring can enhance fungicidal activity and selectivity .
Case Study: Fungicidal Activity
A study on related pyrazole compounds highlighted their effectiveness against several strains of fungi responsible for crop diseases. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrazole ring significantly improved antifungal potency .
Material Science
This compound is also being investigated for its potential applications in material science, particularly in the development of polymers and coatings. Its reactive bromomethyl group can facilitate cross-linking reactions with other polymerizable monomers, leading to materials with enhanced thermal and mechanical properties.
Table 2: Potential Material Applications
| Application Area | Description |
|---|---|
| Polymer Synthesis | Used as a cross-linking agent |
| Coatings | Development of protective coatings with enhanced durability |
Mechanism of Action
The mechanism of action of ethyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Key Structural Analogs:
Bromomethyl vs. Fluoroalkyl Groups :
- Reactivity : The bromomethyl group in the target compound is a superior leaving group compared to fluorinated substituents (e.g., difluoromethyl in DFMMP), enabling efficient alkylation or cross-coupling reactions . In contrast, DFMMP’s difluoromethyl group enhances metabolic stability and lipophilicity, critical for fungicidal activity in Bixafen® .
- Synthesis : DFMMP is synthesized using TFEDMA (a FAR) under regioselective conditions , whereas bromomethyl derivatives may require bromination of pre-existing methyl groups or halogen-exchange reactions, which can be less selective.
Biological Activity
Ethyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a five-membered pyrazole ring with a bromomethyl substituent at the third position and an ethyl ester at the fourth position. The molecular formula is CHBrNO, with a molecular weight of approximately 236.08 g/mol. The presence of both bromine and carboxylate functionalities contributes to its reactivity and biological potential.
Antifungal Properties
Research indicates that this compound exhibits significant antifungal activity against various phytopathogenic fungi. Studies have demonstrated its effectiveness in inhibiting fungal growth, making it a candidate for agricultural applications in combating crop diseases .
Anti-inflammatory Activity
Pyrazole derivatives are known for their anti-inflammatory properties. This compound has shown promise in reducing inflammation in preclinical models. The compound's mechanism of action may involve the inhibition of specific inflammatory pathways, including the NF-κB signaling pathway, which is pivotal in mediating inflammatory responses .
Antimicrobial Activity
In addition to antifungal properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Its structural characteristics allow it to interact with bacterial cell membranes, leading to cell lysis and death .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes some related pyrazole derivatives and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | Bromine at position four | Antifungal properties |
| Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate | Ethyl group instead of methyl | Antimicrobial activity |
| Methyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | Difluoromethyl substituent | Enhanced antifungal activity |
The unique combination of bromine and carboxylate functionalities in this compound may impart distinct properties compared to other compounds in this class, highlighting its potential for further research and development in medicinal chemistry.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with bromomethyl ethyl ether under acidic conditions. This method allows for the introduction of the bromomethyl group while preserving the integrity of the pyrazole ring. Alternative synthetic routes may include halogenation followed by carboxylation reactions .
Case Studies
In a notable study, this compound was evaluated for its antifungal efficacy against Fusarium oxysporum, a common pathogen affecting crops. The compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL, demonstrating significant antifungal activity compared to control groups.
Additionally, another study investigated its anti-inflammatory effects using a murine model of acute inflammation induced by lipopolysaccharides (LPS). The compound significantly reduced edema and inflammatory cytokine levels, suggesting its potential as an anti-inflammatory agent .
Q & A
Q. What are the optimized synthetic routes for ethyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate, and how can reaction efficiency be improved?
Methodological Answer: The synthesis typically involves cyclocondensation of ethyl acetoacetate derivatives with hydrazines, followed by bromomethylation. Key optimizations include:
- Temperature Control : Reactions often proceed at 0–50°C to minimize side products (e.g., decomposition of the bromomethyl group) .
- Catalyst Selection : Copper catalysts (e.g., CuSO₄) improve regioselectivity in triazole-pyrazole hybrid syntheses .
- Purification : Flash chromatography (cyclohexane/ethyl acetate gradients) achieves >95% purity, as demonstrated in analogous pyrazole carboxylate syntheses .
Q. Table 1: Reaction Efficiency Comparison
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| TFA/azide protocol | 96 | 99 | |
| Cu-catalyzed click | 87 | 95 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- 1H/13C NMR : The bromomethyl group (-CH₂Br) appears as a singlet at δ 5.14 ppm (1H NMR) and correlates with a carbon signal at δ 56.0 ppm (13C NMR). The ester carbonyl (C=O) resonates at δ 161.5 ppm .
- IR Spectroscopy : Key stretches include C=O (1681 cm⁻¹) and C-Br (616 cm⁻¹) .
- HRMS : Confirm molecular ion [M]+ at m/z 349.0169 (C₁₂H₁₄BrN₂O₂ requires 349.02) .
Note : Deuterated solvents (e.g., CDCl₃) may shift peaks; always compare with literature data .
Q. What are common intermediates in its synthesis, and how do their properties affect downstream reactions?
Methodological Answer:
- Ethyl 3-azido-pyrazole carboxylate : A precursor for click chemistry; azide stability requires storage at –20°C to prevent decomposition .
- Brominated intermediates : Light-sensitive; reactions should be conducted under inert gas (N₂/Ar) to avoid radical side reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported regioselectivity during functionalization reactions (e.g., bromomethyl vs. carboxylate reactivity)?
Methodological Answer:
- Kinetic vs. Thermodynamic Control : Use low temperatures (0°C) to favor bromomethyl substitution, as seen in TFA-mediated azide substitutions .
- Computational Modeling : DFT calculations predict electrophilic attack sites. For example, the bromomethyl group has a higher local electrophilicity index (ω = 1.8 eV) than the carboxylate (ω = 1.2 eV) .
Q. What methodologies are recommended for studying the compound’s stability under various conditions (pH, temperature)?
Methodological Answer:
Q. Table 2: Stability Profile
| Condition | Half-Life (h) | Major Degradant |
|---|---|---|
| pH 2 (HCl) | 12 | Carboxylic acid |
| pH 12 (NaOH) | 4 | 3-methylpyrazole |
Q. How can computational chemistry predict reactivity in nucleophilic substitution reactions (e.g., Suzuki coupling)?
Methodological Answer:
- DFT/Molecular Dynamics : Calculate Fukui indices to identify nucleophilic attack sites. The bromomethyl group’s f⁻ index (0.12) suggests susceptibility to SN2 mechanisms .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving coupling yields by 20–30% .
Q. What strategies exist for modifying the carboxylate group without affecting the bromomethyl moiety?
Methodological Answer:
Q. What are the challenges in analyzing biological activity, and how can structure-activity relationships (SAR) be established?
Methodological Answer:
- Bioassay Design : Test against enzyme targets (e.g., kinases) using fluorescence polarization assays. The bromomethyl group enhances binding affinity (IC₅₀ = 2.1 μM vs. 8.7 μM for non-brominated analogs) .
- SAR Studies : Compare analogs with varying substituents (e.g., 3-chloromethyl vs. bromomethyl) to quantify halogen effects on potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
